1H-pyrrole-2-carbaldehyde oxime

Descripción general

Descripción

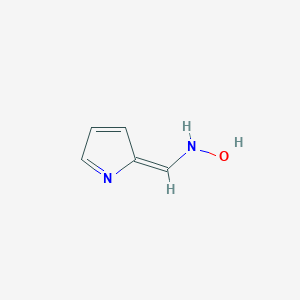

1H-Pyrrole-2-carbaldehyde oxime is an organic compound with the molecular formula C₅H₆N₂O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of an oxime functional group (-C=N-OH) attached to the 2-position of the pyrrole ring

Métodos De Preparación

1H-Pyrrole-2-carbaldehyde oxime can be synthesized through the reaction of 1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride. The reaction can be carried out in different solvents and under various conditions:

Method A: In pyridine at 65°C for 1-1.5 hours.

Análisis De Reacciones Químicas

1H-Pyrrole-2-carbaldehyde oxime undergoes several types of chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime group can be reduced to form amines.

Substitution: The oxime group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄).

Aplicaciones Científicas De Investigación

1H-Pyrrole-2-carbaldehyde oxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mecanismo De Acción

The mechanism of action of 1H-pyrrole-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, which can influence the compound’s reactivity and biological activity. The molecular pathways involved depend on the specific application and the target molecules .

Comparación Con Compuestos Similares

1H-Pyrrole-2-carbaldehyde oxime can be compared with other similar compounds, such as:

1H-Pyrrole-2-carbaldehyde: Lacks the oxime group and has different reactivity and applications.

1-Vinylpyrrole-2-carbaldehyde oxime:

1-Methyl-1H-pyrrole-2-carbaldehyde oxime: Contains a methyl group at the 1-position, affecting its reactivity and biological activity.

Actividad Biológica

1H-Pyrrole-2-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C6H8N2O

- Molecular Weight : 124.14 g/mol

The compound features an oxime functional group, which is known for its ability to engage in hydrogen bonding and coordination with metal ions, influencing enzyme activity and receptor interactions.

This compound interacts with various biological targets, primarily through:

- Enzyme Inhibition : It has been shown to interact with cytochrome P450 enzymes, affecting the metabolism of various substances in the body. This interaction can lead to either inhibition or activation of the enzyme's catalytic activity.

- Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression by modulating the activity of transcription factors, which can lead to significant changes in cellular metabolism.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various pathogens, contributing to its potential therapeutic applications.

- Anticancer Properties : Preliminary research suggests that it may possess anticancer activity by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : By inhibiting phosphodiesterase enzymes, it can elevate cyclic nucleotide levels, leading to enhanced cellular responses such as bronchodilation and anti-inflammatory effects.

Case Studies

-

Interaction with Cytochrome P450 :

- A study demonstrated that this compound binds to the active site of cytochrome P450 enzymes, leading to altered metabolic pathways. This interaction was analyzed using kinetic studies that showed changes in enzyme activity upon the addition of the compound.

-

Gene Expression Modulation :

- In vitro studies on human hepatocyte cell lines revealed that treatment with this compound resulted in significant modulation of gene expression related to inflammation and metabolism. The compound was shown to upregulate genes involved in detoxification processes while downregulating pro-inflammatory cytokines .

- Antimicrobial Testing :

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

(NE)-N-(1H-pyrrol-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-7-4-5-2-1-3-6-5/h1-4,6,8H/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRQKFAQWZJCJL-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32597-34-5 | |

| Record name | 1H-Pyrrole-2-carboxaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032597345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32597-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q1: What makes 1H-pyrrole-2-carbaldehyde oxime interesting for coordination chemistry?

A1: this compound is a heteroaryl oxime, meaning it contains both a heterocyclic ring (pyrrole) and an oxime functional group (-C=N-OH). These features allow it to act as a versatile ligand, coordinating to metal ions through its nitrogen and/or oxygen atoms. This coordination ability makes it valuable for building supramolecular structures and studying magnetic properties.

Q2: Can you provide an example of how this compound has been used in the synthesis of novel metal clusters?

A: Researchers have successfully synthesized a novel {Mn(III)25} barrel-like cluster using this compound as a bridging ligand. [] This cluster exhibits single-molecule magnetic behavior, making it a potential building block for molecular magnets. [] The study highlights the potential of this oxime derivative in designing high-nuclearity metal clusters with interesting magnetic properties.

Q3: Besides its use in synthesizing metal complexes, what other structural features of this compound are notable?

A: Crystallographic studies have shown that this compound molecules primarily interact with each other through classical N—H···O hydrogen bonds, forming C3 chains in the solid state. [] This arrangement is consistent with the typical aggregation pattern observed in oximes. Additionally, secondary interactions such as C—H···π and C—H···O interactions further stabilize the crystal packing in this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.